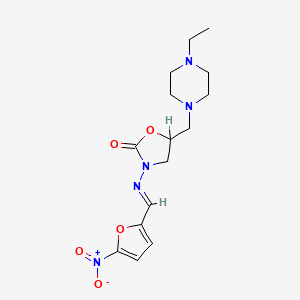
5-(4-Ethyl-1-piperazinylmethyl)-3-((5-nitro-2-furfurylidene)amino)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Etil-1-piperazinilmetil)-3-((5-nitro-2-furfurilideno)amino)-2-oxazolidinona es un compuesto orgánico sintético que pertenece a la clase de las oxazolidinonas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Etil-1-piperazinilmetil)-3-((5-nitro-2-furfurilideno)amino)-2-oxazolidinona generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave pueden incluir:
Formación del anillo de oxazolidinona: Esto se puede lograr mediante reacciones de ciclización que involucran aminoalcoholes y compuestos carbonílicos.
Introducción de la porción de piperazina: Este paso puede involucrar reacciones de sustitución nucleófila.
Unión del grupo nitrofurfurilideno: Esto se puede hacer a través de reacciones de condensación con aldehídos o cetonas apropiados.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y solventes específicos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo nitro.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, especialmente en el anillo de piperazina.
Reactivos y condiciones comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como borohidruro de sodio o hidrogenación catalítica.
Solventes: Los solventes comunes incluyen etanol, metanol y diclorometano.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la reducción del grupo nitro produciría un derivado de amina.
Aplicaciones Científicas De Investigación
Química: Como intermedio en la síntesis de moléculas más complejas.
Biología: Para estudiar sus efectos en los sistemas biológicos.
Medicina: Posible uso como agente farmacéutico debido a su actividad biológica.
Industria: Posibles aplicaciones en el desarrollo de nuevos materiales o como catalizador.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. En general, se sabe que las oxazolidinonas inhiben la síntesis de proteínas al unirse al ribosoma bacteriano. El grupo nitrofurfurilideno también puede contribuir a su actividad mediante la generación de intermediarios reactivos.
Comparación Con Compuestos Similares
Compuestos similares
Linezolid: Otra oxazolidinona con actividad antibacteriana.
Tedizolid: Un derivado más potente de linezolid.
Furazolidona: Contiene un grupo nitrofurano similar a la porción nitrofurfurilideno.
Singularidad
5-(4-Etil-1-piperazinilmetil)-3-((5-nitro-2-furfurilideno)amino)-2-oxazolidinona es única debido a su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas en comparación con otras oxazolidinonas.
Propiedades
Número CAS |
93722-20-4 |
|---|---|
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
5-[(4-ethylpiperazin-1-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H21N5O5/c1-2-17-5-7-18(8-6-17)10-13-11-19(15(21)25-13)16-9-12-3-4-14(24-12)20(22)23/h3-4,9,13H,2,5-8,10-11H2,1H3/b16-9+ |
Clave InChI |
STHNBKLGORPDEO-CXUHLZMHSA-N |
SMILES isomérico |
CCN1CCN(CC1)CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CCN1CCN(CC1)CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


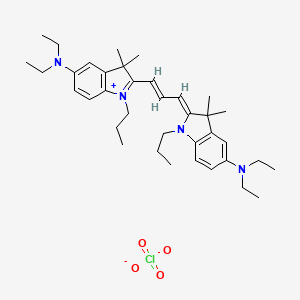

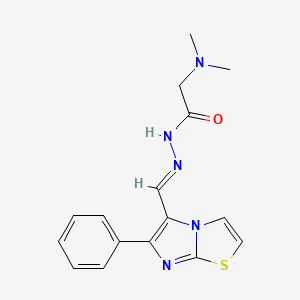
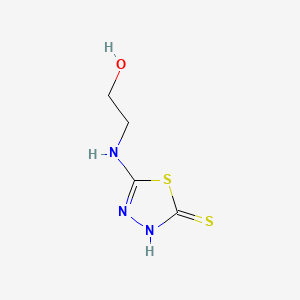
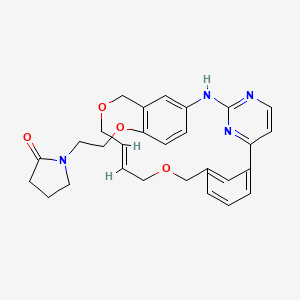
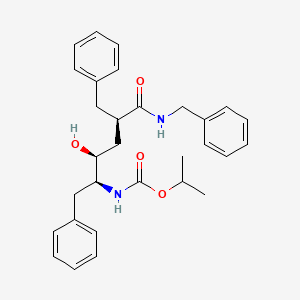
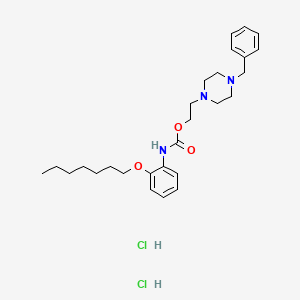
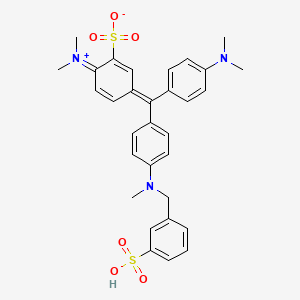
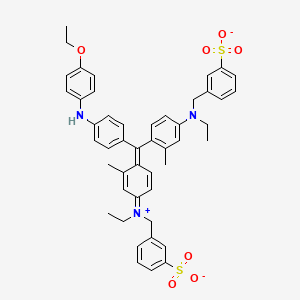

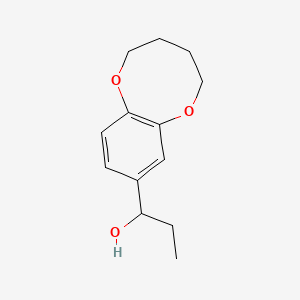
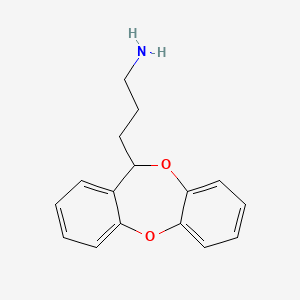

![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
